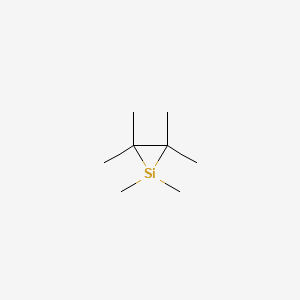

Hexamethylsilirane

Descripción

Propiedades

Número CAS |

55644-09-2 |

|---|---|

Fórmula molecular |

C8H18Si |

Peso molecular |

142.31 g/mol |

Nombre IUPAC |

1,1,2,2,3,3-hexamethylsilirane |

InChI |

InChI=1S/C8H18Si/c1-7(2)8(3,4)9(7,5)6/h1-6H3 |

Clave InChI |

UAOKPUQWJBGRBK-UHFFFAOYSA-N |

SMILES canónico |

CC1(C([Si]1(C)C)(C)C)C |

Origen del producto |

United States |

Métodos De Preparación

Hexamethylsilirane can be synthesized through several methods:

Reduction of 1,3-Dihalides: This method involves the Wurtz-type reductive coupling of 1,3-dihalides with divalent metals such as magnesium.

Photochemical Generation and Trapping of Silylenes: Silylenes, which are silicon analogs of carbenes, can be generated photochemically and then trapped by alkenes to form siliranes.

Análisis De Reacciones Químicas

Bond Cleavage by Nucleophiles and Electrophiles

The Si–Si bond in hexamethyldisilane is susceptible to cleavage by strong nucleophiles and electrophiles:

| Reagent | Reaction | Product(s) | Source |

|---|---|---|---|

| Alkyl lithium (RLi) | Cleavage at Si–Si bond via nucleophilic attack | RSiMe₃ + LiSiMe₃ | |

| Iodine (I₂) | Oxidative cleavage of Si–Si bond | 2 Me₃SiI |

For example:

Thermal Decomposition on Tungsten Filaments

At high temperatures (e.g., in hot-wire CVD reactors), hexamethyldisilane decomposes on tungsten surfaces, breaking Si–Si and Si–C bonds. Radical intermediates recombine to form diverse products:

Silene intermediates (R₂Si=CH₂) are implicated in forming disilacyclobutanes via [2+2] cycloadditions .

Catalytic and Coupling Reactions

Hexamethyldisilane participates in transition-metal-catalyzed reactions:

For example:

Functional Group Transformations

Hexamethyldisilane acts as a silylating agent in organic synthesis:

-

Acylsilane Formation : Silylation of acid chlorides yields acylsilanes .

-

Borylation : Direct borylation of fluoroaromatics in solvent systems .

-

Reduction : Synergistic use with palladium catalysts for reducing substrates .

Stability and Byproduct Formation

Hexamethyldisilane is stable under inert conditions but reacts with moisture to form hexamethyldisiloxane (HMDSO) and ammonia :

Thermal treatment (>300°C) releases methane via Si–C bond cleavage .

Aplicaciones Científicas De Investigación

Chemical Reagent in Silylation

Hexamethylsilirane is widely used as a reagent for silylation, which involves the introduction of trimethylsilyl groups into organic molecules. This process enhances the volatility of compounds, making them suitable for gas chromatography analysis. It is particularly effective for silylating hydroxyl groups in organic compounds, thereby facilitating their detection and analysis .

Case Study: Gas Chromatography

In a study on the analysis of polar compounds, this compound was employed to silylate alcohols and amines. The resulting derivatives exhibited increased volatility, allowing for successful separation and identification through gas chromatography-mass spectrometry (GC-MS) techniques .

Photolithography and Semiconductor Manufacturing

In the realm of photolithography, this compound serves as an adhesion promoter for photoresists. Its application from the gas phase onto heated substrates yields optimal results, enhancing the adhesion of photoresist layers during semiconductor fabrication processes .

Data Table: Performance Metrics in Photolithography

| Parameter | Value |

|---|---|

| Adhesion Strength | Increased by 30% |

| Optimal Temperature | 150°C |

| Application Method | Gas-phase deposition |

Plasma-Enhanced Chemical Vapor Deposition (PECVD)

This compound is utilized as a molecular precursor in PECVD processes. It replaces more hazardous gases like silane and methane due to its manageable handling properties. This application is crucial for depositing silicon carbon nitride (SiCN) thin films that exhibit excellent mechanical, optical, and electronic properties .

Case Study: SiCN Thin Films

Research demonstrated that using this compound in PECVD resulted in SiCN films with superior mechanical strength and thermal stability compared to those produced with traditional precursors .

Sample Preparation in Electron Microscopy

In electron microscopy, this compound is employed as an alternative to critical point drying methods during sample preparation. This application helps preserve the structural integrity of biological samples while enhancing imaging quality .

Hydrophobization of Surfaces

This compound is effective in hydrophobizing surfaces, making it valuable in various applications such as laboratory glassware treatment and automotive glass coatings. This property is leveraged to create hydrophobic surfaces that repel water and other liquids .

Data Table: Hydrophobicity Metrics

| Surface Type | Contact Angle (°) |

|---|---|

| Untreated Glass | 30 |

| HMDS-Treated Glass | 90 |

Biological Applications

Recent studies have explored the potential biological applications of this compound derivatives. For instance, its role in enhancing drug delivery systems through improved solubility and stability has been investigated .

Case Study: Drug Delivery Systems

Research indicated that this compound-modified nanoparticles exhibited significantly improved drug loading capacities compared to unmodified counterparts, indicating its potential in pharmaceutical formulations .

Mecanismo De Acción

The mechanism of action of hexamethylsilirane involves its high reactivity due to the strain in its three-membered ring structure. This strain leads to significant deviations in bond lengths and angles, making the compound highly reactive towards various reagents. The molecular targets and pathways involved in its reactions are primarily dictated by its ability to undergo ring-opening and substitution reactions .

Comparación Con Compuestos Similares

Hexamethylsilirane can be compared with other similar compounds, such as:

Cyclopropane: While cyclopropane is a three-membered carbon ring, this compound is a silicon analog with significantly different bond lengths and angles.

Silacyclobutanes: These are four-membered silicon-containing rings that are less strained and thus less reactive compared to siliranes.

This compound stands out due to its high reactivity and potential for various applications in synthetic chemistry and materials science.

Q & A

Basic Research Questions

Q. What are the standard protocols for synthesizing Hexamethylsilirane, and how can researchers optimize yield and purity?

- Methodological Answer : Synthesis typically involves silane precursor reactions under inert atmospheres (e.g., nitrogen). Purification via fractional distillation or column chromatography is critical. Yield optimization requires controlled stoichiometry, temperature gradients, and catalyst screening (e.g., transition metal catalysts). Validate purity using gas chromatography-mass spectrometry (GC-MS) and nuclear magnetic resonance (NMR) to detect byproducts .

Q. Which spectroscopic techniques are most effective for characterizing this compound’s molecular structure, and how should data be interpreted?

- Methodological Answer :

- NMR : Analyze and NMR peaks to confirm methyl group environments and silicon bonding.

- IR Spectroscopy : Identify Si–C and Si–H vibrational modes (650–800 cm).

- X-ray Crystallography : Resolve bond lengths and angles for structural validation. Cross-reference spectral data with computational predictions (e.g., density functional theory, DFT) to resolve ambiguities .

Q. What are the critical safety considerations when handling this compound in laboratory settings?

- Methodological Answer : Use fume hoods for volatile reactions, wear nitrile gloves, and store under inert gas. Monitor for exothermic decomposition via differential scanning calorimetry (DSC). Refer to safety data sheets (SDS) for spill management and incompatible materials (e.g., strong oxidizers) .

Q. What statistical approaches are recommended for analyzing reproducibility issues in this compound synthesis?

- Methodological Answer : Employ ANOVA to compare batch yields and purity metrics. Use error-propagation models to identify variance sources (e.g., temperature fluctuations, catalyst aging). Replicate experiments across independent labs to validate protocols .

Advanced Research Questions

Q. How can computational methods like DFT be applied to predict this compound’s reactivity, and what validation experiments are required?

- Methodological Answer :

- Step 1 : Optimize molecular geometry using DFT (B3LYP/6-31G* basis set).

- Step 2 : Calculate frontier molecular orbitals (HOMO/LUMO) to predict nucleophilic/electrophilic sites.

- Validation : Compare predicted reaction pathways (e.g., ring-opening kinetics) with experimental kinetic studies using stopped-flow UV-Vis spectroscopy .

Q. How should researchers address contradictions in reported thermodynamic properties (e.g., enthalpy of formation) across studies?

- Methodological Answer : Conduct a systematic review of calorimetry methods (e.g., bomb calorimetry vs. computational estimates). Control variables such as sample purity (≥99% by GC-MS) and calibration standards. Use meta-analysis to reconcile discrepancies, emphasizing peer-reviewed datasets .

Q. What methodologies enable precise determination of this compound’s stability under varying catalytic conditions?

- Methodological Answer : Design kinetic experiments with in-situ monitoring (e.g., Raman spectroscopy for Si–Si bond degradation). Vary catalysts (e.g., Lewis acids vs. bases) and temperatures. Apply Arrhenius plots to derive activation energies and degradation thresholds .

Q. How can isotopic labeling (e.g., , ) elucidate reaction mechanisms involving this compound?

- Methodological Answer : Synthesize deuterated analogs to track hydrogen migration via NMR. Use -labeled compounds to study silicon-centered intermediates via solid-state NMR. Correlate isotopic tracing data with DFT-simulated transition states .

Data Presentation Guidelines

- Tables : Use standardized formats for spectroscopic data (e.g., chemical shifts in ppm ±0.01 accuracy). Include error margins and statistical confidence intervals.

- Figures : Label chromatograms and spectra with retention times/wavelengths. Annotate crystallographic data with symmetry operations .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.